Methyl 2-amino-4-(trifluoromethoxy)benzoate
Overview
Description
“Methyl 2-amino-4-(trifluoromethoxy)benzoate” is a chemical compound. It is an ester . The InChI code for this compound is 1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-4-(trifluoromethoxy)benzoate” is C9H8F3NO3 . The average mass is 220.145 Da and the monoisotopic mass is 220.034729 Da .Scientific Research Applications
Neurotransmission Enhancement and Schizophrenia Treatment
Methyl 2-amino-4-(trifluoromethoxy)benzoate, as an analog to sodium benzoate, has been explored for its potential in treating schizophrenia by enhancing NMDAR-mediated neurotransmission. Sodium benzoate, a D-amino acid oxidase inhibitor, has shown significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia. This suggests a promising avenue for methyl 2-amino-4-(trifluoromethoxy)benzoate in similar applications, given its structural relation and potential biochemical interactions (Lane et al., 2013).
Alzheimer's Disease Treatment
Similarly, its potential as a D-amino acid oxidase inhibitor positions methyl 2-amino-4-(trifluoromethoxy)benzoate as a candidate for treating cognitive impairments, such as those seen in early-phase Alzheimer's disease. The related compound, sodium benzoate, has demonstrated significant cognitive function improvements in patients, paving the way for further exploration of methyl 2-amino-4-(trifluoromethoxy)benzoate in this field (Lin et al., 2014).
Parkinson's Disease Research
Methyl 2-amino-4-(trifluoromethoxy)benzoate's relevance in neurodegenerative disease research extends to Parkinson's disease. Studies involving riluzole, which shares structural similarities, have indicated neuroprotective and palliative effects in animal models of Parkinson's disease, suggesting a potential research path for methyl 2-amino-4-(trifluoromethoxy)benzoate in exploring treatment options for this condition (Benazzouz et al., 1995).
Pharmacological Applications
The versatile nature of methyl 2-amino-4-(trifluoromethoxy)benzoate's chemical structure makes it a valuable scaffold in organic synthesis, contributing to the development of compounds with varied pharmacological activities such as antifungal, antihypertensive, and anticancer properties. Its role as an active scaffold highlights its significance in the pharmaceutical industry and as a precursor for new bioactive molecule research (Farooq & Ngaini, 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJQDFAKDTWNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592999 | |
Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(trifluoromethoxy)benzoate | |
CAS RN |
158580-96-2 | |
Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158580-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.